3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine 3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17682136
InChI: InChI=1S/C10H20F2N2/c1-9(2)3-5-14(6-4-9)8-10(11,12)7-13/h3-8,13H2,1-2H3
SMILES:
Molecular Formula: C10H20F2N2
Molecular Weight: 206.28 g/mol

3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine

CAS No.:

Cat. No.: VC17682136

Molecular Formula: C10H20F2N2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine -

Specification

Molecular Formula C10H20F2N2
Molecular Weight 206.28 g/mol
IUPAC Name 3-(4,4-dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine
Standard InChI InChI=1S/C10H20F2N2/c1-9(2)3-5-14(6-4-9)8-10(11,12)7-13/h3-8,13H2,1-2H3
Standard InChI Key NQWRPYRZUUTBTO-UHFFFAOYSA-N
Canonical SMILES CC1(CCN(CC1)CC(CN)(F)F)C

Introduction

3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound with a molecular formula of C10H20F2N2 and a molecular weight of approximately 206.28 g/mol . This compound features a piperidine ring with dimethyl substitutions at the 4-position and a difluoropropanamine moiety. The incorporation of fluorine atoms and the piperidine ring contributes to its distinctive chemical properties, making it an interesting subject for medicinal chemistry and pharmacological research.

Synthesis Methods

The synthesis of 3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine typically involves multiple steps, including the formation of the piperidine ring and the introduction of the difluoropropanamine moiety. Common methods may involve nucleophilic substitutions and reactions typical for amines, such as acylation or alkylation, which can be utilized to create analogs with varied biological properties.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine. A comparison of these compounds highlights their unique features:

Compound NameStructure CharacteristicsUnique Features
3-(3,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-aminePiperidine ring with different methyl substitutionVariation in methyl positioning affects biological activity
3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amineSimilar difluoropropanamine moietyDistinct piperidine substitution pattern
3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropan-1-amineAzetidine ring instead of piperidineSmaller ring size affects reactivity and biological activity

Research Findings and Future Directions

Interaction studies involving 3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine focus on its binding affinity and efficacy at various receptors. Preliminary studies suggest potential interactions with neurotransmitter systems, but comprehensive research is needed to characterize its pharmacodynamics and pharmacokinetics fully. This compound's unique structure positions it as a candidate for various applications in the pharmaceutical industry, particularly in the development of treatments for neurological disorders.

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